2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester
Description
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester (CAS: Not explicitly provided; Molecular Formula: C₁₉H₂₇BO₅, MW: 346.24 g/mol) is a boronic ester derivative characterized by a phenoxy-propionic acid ethyl ester backbone. The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the para-position of the phenoxy ring, enhancing its utility in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity . Its branched alkyl chain (2,2-dimethyl) and ethyl ester moiety contribute to lipophilicity, influencing solubility and stability.
Properties
Molecular Formula |
C19H29BO5 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C19H29BO5/c1-8-22-16(21)17(2,3)13-23-15-11-9-14(10-12-15)20-24-18(4,5)19(6,7)25-20/h9-12H,8,13H2,1-7H3 |
InChI Key |
ZFMYVEYKWDBZNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester typically involves the reaction of 4-bromo-2,2-dimethyl-3-(4-hydroxyphenoxy)propionic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis reactions.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Major Products Formed
Carbon-Carbon Coupled Products: From Suzuki-Miyaura coupling.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester is widely used in scientific research due to its versatility:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Material Science: In the development of new materials with specific properties.
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
Agricultural Chemistry: In the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on molecular features, reactivity, and applications:
Key Structural and Functional Comparisons
Backbone Diversity: The target compound’s phenoxy-propionate backbone distinguishes it from acrylates (e.g., ) and benzoates (). This structure may enhance steric stability in cross-coupling reactions compared to linear analogs .
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in ) increase boronic ester reactivity, whereas electron-donating groups (e.g., methyl in the target compound) may slow coupling kinetics but improve shelf life .
- Branched alkyl chains (2,2-dimethyl in the target compound) reduce crystallization tendencies, enhancing solubility in organic solvents compared to straight-chain analogs .
Reactivity and Applications :
- The target compound’s para-substituted boronic ester aligns with standard Suzuki coupling protocols, similar to intermediates in (80% yield) and (62% yield for related aryne precursors) .
- α,β-unsaturated esters () enable conjugate addition pathways, unlike the saturated backbone of the target compound .
Stability and Handling :
- Boronic esters with aromatic backbones (e.g., target compound, ) are generally more stable than aliphatic variants (), though all require moisture-free storage .
Research Findings and Data
- Synthetic Efficiency : The target compound’s 95% purity () suggests optimized purification, contrasting with lower yields (62–80%) for similar compounds in and .
- Thermodynamic Stability : Computational studies () indicate that C–B bond formation in arylboronic esters is thermodynamically favorable, supporting the target compound’s utility in high-temperature reactions .
- Applications : Boronic esters like the target compound are pivotal in synthesizing meta-terphenyl dyads () and phosphatase inhibitors (), highlighting versatility in materials science and drug discovery .
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